Squarain-carboxylate N-succinimidyl ester
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Overview
Description
Squarain-carboxylate N-succinimidyl ester is a heterocyclic organic compound known for its unique fluorescence properties. It is widely used in various scientific research fields due to its ability to couple with amines, making it a valuable tool in bioconjugation and fluorescence labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Squarain-carboxylate N-succinimidyl ester typically involves the reaction of squaric acid with appropriate indole derivatives under controlled conditions. The reaction is carried out in the presence of a dehydrating agent to facilitate the formation of the squarain core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Squarain-carboxylate N-succinimidyl ester primarily undergoes substitution reactions, particularly nucleophilic substitution, due to the presence of the N-succinimidyl ester group. This group is highly reactive towards nucleophiles such as amines, allowing for efficient coupling reactions .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include primary and secondary amines, which react under mild conditions to form stable amide bonds. The reactions are typically carried out in organic solvents such as dimethylformamide or dichloromethane, with the addition of a base like triethylamine to facilitate the reaction .
Major Products Formed
The major products formed from reactions involving this compound are typically amide-linked conjugates. These products retain the fluorescence properties of the squarain core, making them useful for various labeling and detection applications .
Scientific Research Applications
Squarain-carboxylate N-succinimidyl ester has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting and quantifying amines and other nucleophiles.
Biology: Employed in bioconjugation techniques to label proteins, peptides, and other biomolecules for imaging and detection.
Medicine: Utilized in the development of diagnostic assays and imaging agents for medical research.
Industry: Applied in the production of fluorescent dyes and sensors for various industrial applications .
Mechanism of Action
The mechanism of action of Squarain-carboxylate N-succinimidyl ester involves the formation of a covalent bond between the N-succinimidyl ester group and a nucleophile, typically an amine. This reaction results in the formation of a stable amide bond, which retains the fluorescence properties of the squarain core. The molecular targets and pathways involved in this process are primarily related to the specific nucleophiles being targeted for labeling or detection .
Comparison with Similar Compounds
Similar Compounds
- Squarain-carboxylate N-hydroxysuccinimide ester
- Squarain-carboxylate N-hydroxysulfosuccinimide ester
- Squarain-carboxylate N-hydroxysuccinimidyl carbonate
Uniqueness
Squarain-carboxylate N-succinimidyl ester is unique due to its high reactivity towards amines and its strong fluorescence properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it particularly useful for a wide range of bioconjugation and labeling applications .
Properties
Molecular Formula |
C34H32ClN3O6 |
---|---|
Molecular Weight |
614.1 g/mol |
IUPAC Name |
(4E)-4-[(5-chloro-1,3,3-trimethylindol-1-ium-2-yl)methylidene]-2-[(Z)-[5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-1-ethyl-3,3-dimethylindol-2-ylidene]methyl]-3-oxocyclobuten-1-olate |
InChI |
InChI=1S/C34H32ClN3O6/c1-7-37-25-10-8-18(32(43)44-38-28(39)12-13-29(38)40)14-22(25)34(4,5)27(37)17-21-30(41)20(31(21)42)16-26-33(2,3)23-15-19(35)9-11-24(23)36(26)6/h8-11,14-17H,7,12-13H2,1-6H3 |
InChI Key |
RRLJXAKQFSXTLC-UHFFFAOYSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(/C1=C/C4=C(/C(=C\C5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)/C4=O)[O-])(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)ON3C(=O)CCC3=O)C(C1=CC4=C(C(=CC5=[N+](C6=C(C5(C)C)C=C(C=C6)Cl)C)C4=O)[O-])(C)C |
Origin of Product |
United States |
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